马菲试剂

描述

Marfey's Reagent: Description and Historical Development

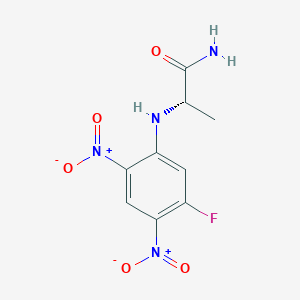

Marfey's reagent, formally known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a pre-column derivatizing agent used for the separation of enantiomeric isomers of amino acids and amine compounds. Its historical development and basic implementation have been well-documented, highlighting its applications in amino acid, short peptide, and pharmaceutical compound analysis. The reagent offers advantages over other pre-column derivatization techniques and direct chromatographic separations, although it also has some limitations. Current applications of interest include orthogonal analysis and enantiomeric purity analysis of selenoamino acids using element-specific detection .

Synthesis Analysis of Marfey's Reagent Variants

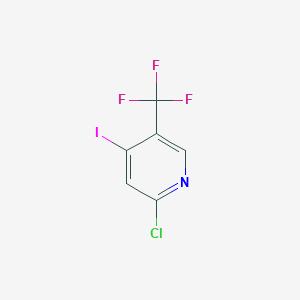

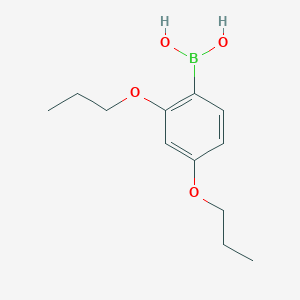

The synthesis of Marfey's reagent variants has been expanded by using d-amino acids as chiral auxiliaries, which were previously limited to l-amino acids or their amides. These new variants have been successfully applied to the synthesis and separation of diastereomers of (RS)-Mexiletine in human plasma, showing enhanced separation capabilities compared to their l-amino acid counterparts. The synthesis process involves nucleophilic displacement of a fluorine atom in 1,5-difluoro-2,4-dinitrobenzene and has been validated for linearity, accuracy, and precision .

Molecular Structure Analysis and Separation Mechanisms

Marfey's reagent and its variants have been used to study the molecular structure of amino acids and peptides through chromatographic separation of diastereomers. The separation mechanisms involve the formation of diastereomers with different chiral auxiliaries, which can be resolved using various chromatographic techniques. The structural analysis of these diastereomers has been crucial in understanding the stereochemistry of complex mixtures of DL-amino acids, peptides, and non-proteinogenic amino acids .

Chemical Reactions Analysis with Marfey's Reagent

Marfey's reagent has been employed in racemization studies of amino acids and peptides, where it is used to monitor racemization by separating optical isomers of amino acids. The technique has been applied to a wide range of biologically active peptides and their derivatives, allowing for the calculation of racemization rates and the detection of stereochemical consequences of side reactions and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Marfey's reagent derivatives have been extensively studied, particularly in the context of LC-MS/MS-based separation and quantification. The derivatization reaction rates between amino acids vary, requiring optimization for different amino acids. The stability of Marfey's derivatized analytes and the effects of different chromatographic conditions on separation and detection have been investigated, demonstrating the method's applicability to complex biological matrices .

Relevant Case Studies

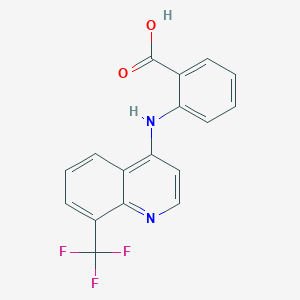

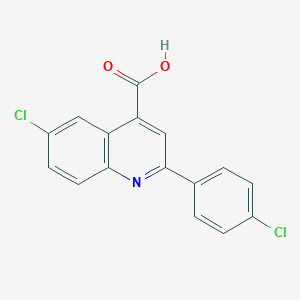

Case studies have shown the use of Marfey's reagent in the determination of the absolute configuration of amino acids in peptides, combining Marfey's method with mass spectrometry for nonempirical determination. This advanced approach has addressed limitations of the method and provided guidelines for its rational application . Additionally, the use of Marfey's reagent and its analogs has been assessed in the enantioseparation of amino group-containing drugs and amino acids, providing insights into the separation mechanism and the configuration of enantiomers .

科学研究应用

对映体分析和分离

马菲试剂,科学上称为1-氟-2,4-二硝基苯基-5-L-丙氨酰胺(FDAA),主要用于分离氨基酸和胺类化合物的对映异构体。它作为一种柱前衍生试剂,有助于氨基酸、短肽和药物化合物的色谱分析。该试剂相对于其他柱前衍生化技术和直接色谱分离具有优势,因此在硒氨基酸和其他元素的对映纯度分析中是一种有价值的工具 (B'hymer, Montes-Bayón, & Caruso, 2003)。

手性氨基酸分析

马菲试剂已广泛用于DL-氨基酸、胺类、非蛋白氨基酸和微生物中的肽/氨基酸的分析。其应用还延伸到肽中的半胱氨酸残基的研究和消旋特性的评估。该试剂还被用于制备手性固定相(CSPs)以直接进行对映异构体分离 (Bhushan & Brückner, 2004)。

生物系统中的高级应用

关于马菲试剂的最新知识包括其在分析来自各种生物体的生物活性天然产物中的蛋白质和非蛋白氨基酸以及在生物相关的合成肽中的应用。该方法的灵活性允许合成不同结构变体,增强了其在各种生物系统中的适用性 (Bhushan & Brückner, 2011)。

基于LC/MS的应用

马菲试剂已经被改进用于与液相色谱/质谱联用(LC/MS)以确定肽中氨基酸的绝对构型。这种方法被称为高级马菲方法,解决了传统方法的局限性,并提供了一种非经验的方法来确定氨基酸的构型 (Fujii et al., 1997)。

毛细管电泳和胶束电动毛细管色谱分离

马菲试剂在通过高性能毛细管电泳(HPCE)分离氨基酸对映体和肽异构体方面起着关键作用。特别是当与胶束电动毛细管色谱结合使用时,该方法允许在样品中明确鉴定D-氨基酸 (Tran, Blanc, & Leopold, 1990)。

安全和危害

属性

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLBHLFDJOJGP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241932 | |

| Record name | Marfey's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marfey's reagent | |

CAS RN |

95713-52-3 | |

| Record name | Marfey's reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marfey's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

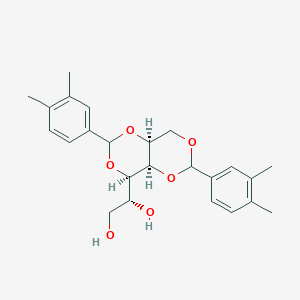

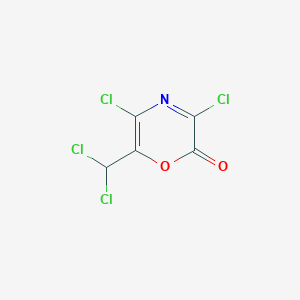

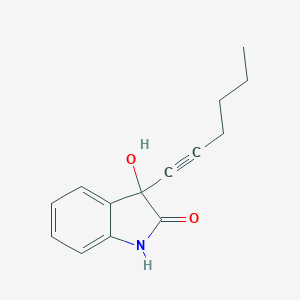

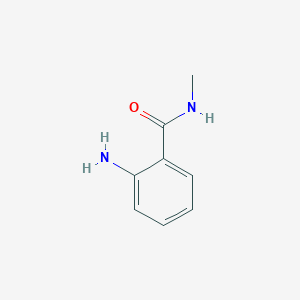

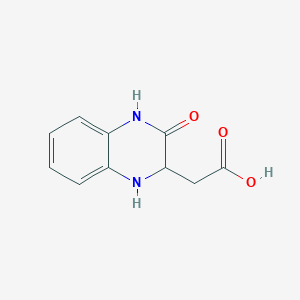

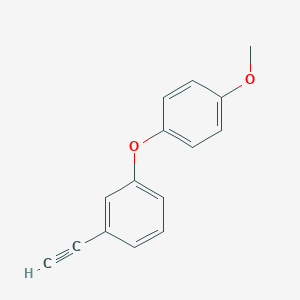

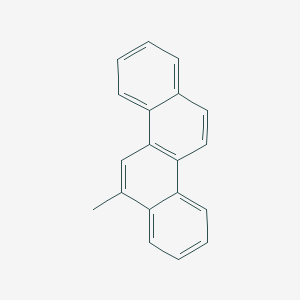

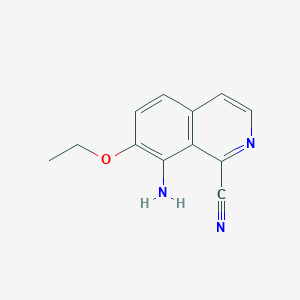

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)